1-Biphenyl-4-yl-propan-2-one spectral data interpretation
1-Biphenyl-4-yl-propan-2-one spectral data interpretation
An In-Depth Technical Guide to the Spectral Data Interpretation of 1-Biphenyl-4-yl-propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Biphenyl-4-yl-propan-2-one is a ketone derivative featuring a biphenyl moiety linked to a propanone group via a methylene bridge. Its chemical formula is C₁₅H₁₄O and it has a molecular weight of approximately 210.27 g/mol [1]. As a functionalized aromatic ketone, this compound and its analogs are of interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical for any research or development application. This guide provides a detailed, field-proven methodology for interpreting the key spectral data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—to ensure the identity and integrity of the molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its chemical bonds. The frequencies of these absorptions are characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry completely.
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Record a background spectrum of the empty ATR stage.
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Place a small, solid sample of 1-Biphenyl-4-yl-propan-2-one directly onto the crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Perform an automatic baseline correction and background subtraction using the instrument's software.
Interpretation and Causality:
The IR spectrum of 1-Biphenyl-4-yl-propan-2-one is dominated by a few key absorptions that provide immediate structural clues.
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Carbonyl (C=O) Stretch: A strong, sharp absorption is expected around 1715 cm⁻¹ . This frequency is highly characteristic of the stretching vibration of a saturated, aliphatic ketone[2][3]. The position of this peak is critical; its lack of significant conjugation (i.e., not being shifted to a lower wavenumber like 1685 cm⁻¹) confirms that the carbonyl group is insulated from the biphenyl aromatic system by the methylene (-CH₂-) bridge.
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Aromatic C=C Stretches: Multiple sharp peaks of medium intensity will appear in the 1600-1450 cm⁻¹ region. These are characteristic of the carbon-carbon stretching vibrations within the biphenyl aromatic rings.
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Sp² Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the stretching of C-H bonds where the carbon is part of the aromatic rings.
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Sp³ Aliphatic C-H Stretch: Conversely, absorption bands appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are indicative of the C-H stretching vibrations from the aliphatic methylene (-CH₂-) and methyl (-CH₃) groups.
Data Summary Table: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Inference |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Presence of biphenyl rings |
| ~2925 | Medium-Weak | Aliphatic C-H Stretch | Presence of -CH₂- and -CH₃ groups |
| ~1715 | Strong, Sharp | Ketone C=O Stretch | Confirms non-conjugated ketone functional group |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch | Confirms aromatic ring structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons). Protons in different electronic environments resonate at different frequencies (chemical shifts), the area under a peak (integration) is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Interpretation and Causality:
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Methyl Protons (-CH₃): A sharp singlet is predicted around δ 2.2 ppm . This signal integrates to 3 protons (3H). Its singlet nature is due to the absence of adjacent protons, as it is separated from the methylene group by the carbonyl carbon. Its chemical shift is downfield from a typical alkane methyl group due to the deshielding effect of the adjacent carbonyl.
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Methylene Protons (-CH₂-): A sharp singlet is expected around δ 3.8 ppm , integrating to 2 protons (2H). Like the methyl group, it appears as a singlet because it has no adjacent proton neighbors. Its significant downfield shift is caused by the combined deshielding effects of the adjacent carbonyl group and the aromatic biphenyl system, placing it in the benzylic region.
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Aromatic Protons (Biphenyl): A complex series of multiplets will be observed in the region of δ 7.3-7.7 ppm , integrating to 9 protons (9H). This complexity arises from the overlapping signals of the nine protons on the two phenyl rings. Protons on the phenyl ring directly attached to the propanone moiety will have slightly different chemical shifts from the terminal phenyl ring protons[4]. The ortho, meta, and para protons of each ring create overlapping doublet and triplet patterns, which often merge into a complex multiplet.
Data Summary Table: ¹H NMR Spectroscopy (300 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.7 | Multiplet (m) | 9H | Ar-H | Protons on the biphenyl ring system |
| ~3.8 | Singlet (s) | 2H | Ar-CH ₂-C=O | Benzylic protons deshielded by ring and carbonyl |
| ~2.2 | Singlet (s) | 3H | C=O-CH ₃ | Methyl protons deshielded by adjacent carbonyl |
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (hybridization, attached electronegative atoms).
Interpretation and Causality:
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Carbonyl Carbon (-C=O): The most downfield signal in the spectrum is expected at δ ~206 ppm . This region is highly characteristic of ketone and aldehyde carbonyl carbons, providing definitive evidence for this functional group[5].
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Aromatic Carbons (Biphenyl): A series of signals will appear in the δ 127-141 ppm range. The biphenyl system will show six distinct signals for its twelve carbons due to symmetry. The two carbons at the point of attachment between the rings (C1' and C4) and the carbon attached to the propanone group (C1) will be quaternary and often have lower intensity.
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Methylene Carbon (-CH₂-): A signal around δ ~50 ppm is expected for the benzylic methylene carbon. This downfield shift is consistent with an sp³ carbon attached to both an aromatic ring and a carbonyl group.
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Methyl Carbon (-CH₃): The most upfield signal, appearing around δ ~30 ppm , corresponds to the methyl carbon of the acetyl group.
Data Summary Table: ¹³C NMR Spectroscopy (75 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~206 | C =O | Ketone carbonyl carbon, highly deshielded |
| ~141 | Ar-C (quaternary) | Aromatic carbon bonded to the other phenyl ring |
| ~135 | Ar-C (quaternary) | Aromatic carbon bonded to the -CH₂- group |
| ~127-130 | Ar-C H | Aromatic methine carbons |
| ~50 | Ar-C H₂- | Benzylic carbon, deshielded |
| ~30 | -C H₃ | Aliphatic methyl carbon |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and valuable structural information from the fragmentation pattern.
Interpretation and Causality:
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Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 210 , corresponding to the molecular weight of C₁₅H₁₄O. The presence of this peak confirms the elemental composition.
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Major Fragmentation Pathway: α-Cleavage: The most significant fragmentation for ketones is alpha (α) cleavage—the breaking of a bond adjacent to the carbonyl group[6][7]. For this molecule, two α-cleavage events are possible:
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Cleavage of the C-C bond between the carbonyl and the methylene group. This is the most favorable pathway as it results in the formation of a resonance-stabilized biphenylmethyl (or 4-phenylbenzyl) cation at m/z = 167 . This is often the base peak (most intense peak) in the spectrum.
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Cleavage of the C-C bond between the carbonyl and the methyl group, which would form an acetyl cation (CH₃CO⁺) at m/z = 43 .
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The observation of a strong peak at m/z 167 is the single most compelling piece of evidence from the mass spectrum to confirm the specific arrangement of the biphenyl, methylene, and ketone groups.
Data Summary Table: Mass Spectrometry (EI)
| m/z Value | Proposed Fragment | Significance |
| 210 | [C₁₅H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₁₃H₁₁]⁺ | Base Peak; Biphenylmethyl cation from α-cleavage |
| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |
Visualization: Key Fragmentation Pathway
Below is a diagram illustrating the primary α-cleavage fragmentation that leads to the characteristic base peak.
Caption: Integrated workflow for unambiguous structural elucidation.
Conclusion
The structural characterization of 1-Biphenyl-4-yl-propan-2-one is a clear-cut process when IR, NMR, and MS data are interpreted systematically. The key spectral signatures are: an IR absorption at ~1715 cm⁻¹ ; ¹H NMR singlets at ~3.8 ppm and ~2.2 ppm alongside aromatic signals; a ¹³C NMR carbonyl peak at ~206 ppm ; and a mass spectrum base peak at m/z 167 . Together, these data points provide a self-validating confirmation of the molecule's identity, essential for ensuring the quality and reliability of data in research and drug development.
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